molecular formula C19H18N4O5S B2532754 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole CAS No. 612525-48-1

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B2532754
CAS No.: 612525-48-1
M. Wt: 414.44
InChI Key: HTYPFIRLGFGCNU-UHFFFAOYSA-N
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Description

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on 1,2,4-triazole derivatives often focuses on the synthesis and structural characterization of novel compounds. For instance, studies have explored the synthesis of new 4H-1,2,4-triazole derivatives through reactions involving different starting materials, aiming to obtain compounds with potential biological or pharmacological activities. This area of research is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (N. Demirbas et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of signaling pathways and cellular processes .

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of this compound with these biomolecules are critical for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The metabolism of this compound can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its pro-apoptotic effects by disrupting mitochondrial function . The precise localization of this compound within cells is essential for its biochemical activity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-2-22-18(10-26-15-7-8-16-17(9-15)28-12-27-16)20-21-19(22)29-11-13-3-5-14(6-4-13)23(24)25/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYPFIRLGFGCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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